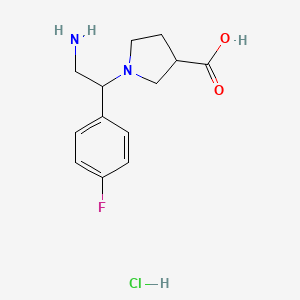

1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride

Beschreibung

Chemical Structure: This compound features a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and a 2-amino-1-(4-fluorophenyl)ethyl side chain. The hydrochloride salt enhances its solubility and stability.

Eigenschaften

IUPAC Name |

1-[2-amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2.ClH/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18;/h1-4,10,12H,5-8,15H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRGPIFROHKUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. Similarly, compounds active at neurotensin receptors (NTS1 and NTS2) have been reported to exert various effects.

Mode of Action

It’s known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This could influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, affecting a wide range of pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biologische Aktivität

1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS No. 1958063-16-5) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including antibacterial, antifungal, and possibly neuroprotective properties.

- Molecular Formula : C₁₃H₁₈ClFN₂O₂

- Molecular Weight : 288.75 g/mol

- Purity : 97%

- Physical Form : White to yellow solid

Antibacterial Activity

Research indicates that pyrrolidine derivatives, including the compound , possess significant antibacterial properties. For instance, studies have demonstrated that certain pyrrolidine derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| 1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid HCl | TBD | TBD |

Antifungal Activity

In addition to antibacterial effects, this compound has shown potential antifungal activity. Studies have reported that certain pyrrolidine derivatives can inhibit the growth of fungal pathogens with MIC values indicating effectiveness against strains like Candida albicans .

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially through its interaction with neurotransmitter systems or as an inhibitor of certain enzymes related to neurodegenerative diseases. However, more comprehensive studies are required to elucidate these mechanisms.

Study on Antimicrobial Properties

A significant study involved evaluating various pyrrolidine derivatives for their antimicrobial properties. The findings indicated that modifications on the pyrrolidine ring could enhance antibacterial activity, suggesting structure-activity relationships (SAR) that could guide future drug design .

In Vitro Studies

In vitro tests have demonstrated that compounds similar to 1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride exhibit cytotoxicity against several human cancer cell lines, indicating potential applications in cancer therapy .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | TBD |

| CaCo-2 (Colon Cancer) | TBD |

| H9c2 (Heart Myoblast) | TBD |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Similarity scores derived from structural alignment databases .

Key Findings from Comparative Analysis

(a) Impact of Halogen Substituents

- Fluorine (F) : The 4-fluorophenyl group in the parent compound balances lipophilicity and electronic effects, favoring blood-brain barrier penetration .

- Trifluoromethyl (CF₃) : Increases metabolic resistance but may reduce aqueous solubility .

(b) Ring System Variations

- Pyrrolidine vs. Piperazine: Pruvanserin’s piperazine ring enables distinct receptor interactions (e.g., 5-HT₂A antagonism), whereas pyrrolidine derivatives may favor monoamine transporter modulation .

(c) Stereochemical Effects

Research and Pharmacological Implications

- Solubility Challenges : Hydrochloride salts improve solubility, but bulky substituents (e.g., CF₃) may necessitate formulation adjustments .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes : Use a multi-step approach involving (1) condensation of 4-fluorophenylacetaldehyde with pyrrolidine-3-carboxylic acid derivatives, followed by (2) amine protection/deprotection and hydrochloride salt formation. Adapt protocols from analogous pyrrolidine-carboxylic acid syntheses (e.g., acid-catalyzed cyclization or reductive amination) .

- Purity Optimization : Employ flash chromatography (silica gel, gradient elution with dichloromethane/methanol) and recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol/water and analyze using XRD (e.g., Cu-Kα radiation, resolution ≤ 0.8 Å). Compare bond lengths/angles with related pyrrolidine derivatives .

- Spectroscopic Analysis :

Q. What solvent systems are suitable for solubility and stability studies?

Methodological Answer:

- Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol/water mixtures (1:1 v/v). For hydrochloride salts, adjust pH to 2–3 with HCl to enhance solubility .

- Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC and track loss of parent compound (>95% purity threshold) .

Advanced Research Questions

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?

Methodological Answer:

- Isolation and Characterization : Use preparative TLC or HPLC to isolate byproducts. Perform HRMS/MS to identify dimerization (e.g., m/z ~2× molecular weight) or oxidation products .

- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for plausible pathways (e.g., radical coupling vs. nucleophilic attack). Use software like Gaussian or ORCA .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (target ≤ 3), aqueous solubility (>50 µM), and CYP450 inhibition. Validate with in vitro hepatocyte assays .

- Docking Studies : Model interactions with biological targets (e.g., GPCRs) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the fluorophenyl ring .

Q. How should contradictory data between spectroscopic and chromatographic analyses be resolved?

Methodological Answer:

- Cross-Validation : Re-run NMR in deuterated solvents to exclude solvent artifacts. For HPLC discrepancies, spike samples with authentic standards to confirm retention times .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For chiral purity, employ chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What experimental designs are optimal for evaluating bioactivity in cell-based assays?

Methodological Answer:

- Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) in triplicate. Include positive controls (e.g., known kinase inhibitors) and measure IC₅₀ via nonlinear regression .

- Mechanistic Studies : Combine Western blotting (target phosphorylation) and flow cytometry (apoptosis markers). For fluorophenyl derivatives, ensure no autofluorescence interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.